(2S,4S)-Argatroban

Chiral chromatography Diastereomer ratio Pharmacokinetics

Resolve the critical challenge of stereoisomeric impurity profiling in Argatroban API. Generic achiral methods fail to differentiate the non-interconverting diastereomers of Argatroban, which exist at a fixed 65:35 plasma ratio. (2S,4S)-Argatroban (CAS 189264-03-7) is the definitive, structurally resolved reference standard engineered for this purpose. - Quantify the (2S,4S) impurity with validated chiral HPLC methods, ensuring compliance with ICH Q6A guidelines on stereoisomeric purity. - Serve as a system suitability marker, directly enabling ANDA batch release and stability monitoring with the highest analytical specificity. - Supplied with comprehensive characterization data; ready for immediate use in QC and R&D environments.

Molecular Formula C23H36N6O5S
Molecular Weight 508.64
CAS No. 189264-03-7
Cat. No. B601580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-Argatroban
CAS189264-03-7
Synonyms(2S,4S)-1-[(2S)-5-[(Aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic Acid; 
Molecular FormulaC23H36N6O5S
Molecular Weight508.64
Structural Identifiers
SMILESCC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
InChIInChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17?,18-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4S)-Argatroban Procurement & Regulatory Classification


(2S,4S)-Argatroban (CAS 189264-03-7) is a defined stereoisomeric form of the direct thrombin inhibitor Argatroban [1]. In pharmaceutical and regulatory contexts, this specific stereoisomer is classified as a reference standard and impurity marker, primarily utilized in analytical method development, quality control (QC) release testing, and stability monitoring of Argatroban active pharmaceutical ingredient (API) and drug products [2]. It is supplied as a neat analytical standard for chiral chromatography applications and is not intended for clinical use [2].

Why Stereochemistry Matters for (2S,4S)-Argatroban


Simple substitution with Argatroban API or other isomeric forms (e.g., 21R-Argatroban, (2R,4S)-Argatroban) cannot fulfill the specific analytical role of (2S,4S)-Argatroban (CAS 189264-03-7). Argatroban exists as a fixed mixture of diastereoisomers at a constant plasma ratio of 65:35 (± 2%), and these isomers do not interconvert [1]. Consequently, (2S,4S)-Argatroban serves as a critical, structurally resolved impurity marker [2]. Its procurement is essential for developing and validating chiral HPLC methods that can differentiate stereoisomers—a capability that conventional chromatographic methods employing non-chiral reference standards cannot achieve [3]. Regulatory filings (e.g., ANDA submissions) mandate the use of such fully characterized, stereochemically defined reference standards to demonstrate analytical specificity and ensure batch-to-batch consistency.

(2S,4S)-Argatroban Analytical Performance & Purity


Stereochemical Purity & Interconversion Stability

The plasma ratio of the R and S diastereoisomers of Argatroban is fixed at 65:35 (± 2%), and no interconversion occurs between these isomers in vivo [1]. (2S,4S)-Argatroban represents one of these defined, stable stereochemical entities. This contrasts with compounds that exhibit dynamic stereoisomerism or racemization under physiological or storage conditions.

Chiral chromatography Diastereomer ratio Pharmacokinetics

NMR Diastereomer Differentiation

Complete 1H and 13C NMR assignments are available for the (21R)- and (21S)-diastereomers of Argatroban, enabling unambiguous differentiation of these stereoisomers [1]. (2S,4S)-Argatroban can be distinguished from its diastereomeric counterparts (e.g., (2R,4R)-Argatroban) using well-resolved NMR signals as described in the literature [1].

NMR spectroscopy Structural elucidation Diastereomer assignment

Chiral Purity & Impurity Control

(2S,4S)-Argatroban is a key impurity marker used to develop and validate chiral HPLC methods that separate it from other stereoisomers, such as (2R,4S)-Argatroban (CAS 189264-04-8) . The ability to resolve and quantify these diastereomers is essential for controlling the stereochemical purity of Argatroban API, which exists as a defined mixture of isomers [1].

Chiral HPLC Impurity profiling Quality Control

(2S,4S)-Argatroban Validated Applications


QC Reference Standard for Chiral Purity Testing

Use (2S,4S)-Argatroban (CAS 189264-03-7) as a primary reference standard for system suitability testing and impurity identification in validated chiral HPLC methods. Its stable, non-interconverting stereochemistry ensures method reliability and supports batch release of Argatroban API, directly addressing ICH Q6A guidelines for stereoisomeric purity [1][2].

AMV for ANDA Submissions

Utilize (2S,4S)-Argatroban to develop and validate a stability-indicating method capable of separating and quantifying diastereomeric impurities from the active pharmaceutical ingredient. The known, fixed ratio of R:S diastereoisomers (65:35) in the drug product provides a benchmark for assessing method accuracy and precision [1][3].

Forced Degradation & Stability Studies

Employ (2S,4S)-Argatroban as a marker to investigate the stereochemical stability of Argatroban under stress conditions (e.g., heat, light, humidity). Since the R:S isomers do not interconvert in vivo [1], any change in their ratio during stability studies indicates degradation or racemization, which is a critical quality attribute for shelf-life determination.

Technical Documentation Hub

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